molecular formula C8H6BrIO B3032051 3'-Iodo-5'-bromoacetophenone CAS No. 1003712-14-8

3'-Iodo-5'-bromoacetophenone

Cat. No.: B3032051
CAS No.: 1003712-14-8
M. Wt: 324.94 g/mol
InChI Key: ZTUMZGVEBVJSBY-UHFFFAOYSA-N
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Description

3’-Iodo-5’-bromoacetophenone: is an organic compound that belongs to the class of halogenated acetophenones It is characterized by the presence of both iodine and bromine atoms attached to the benzene ring, specifically at the 3’ and 5’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Iodo-5’-bromoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 3’-iodoacetophenone using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 3’-Iodo-5’-bromoacetophenone may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-Iodo-5’-bromoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetophenones, while oxidation can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

Chemical Properties and Reactivity

3'-Iodo-5'-bromoacetophenone is characterized by the presence of both iodine and bromine substituents on the aromatic ring. This dual halogenation enhances its reactivity in cross-coupling reactions, notably the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the primary synthetic applications of this compound. This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

  • Case Study : In a study by Gammill et al., this compound was used as a precursor for synthesizing complex flavonoid derivatives. The reaction conditions were optimized to achieve high yields with minimal by-products, demonstrating its utility in synthesizing biologically active flavonoids .

2.2. Synthesis of Isoflavones

This compound has also been employed in synthesizing isoflavones, which exhibit significant biological activities, including anti-cancer properties.

  • Research Insight : A recent study highlighted that derivatives synthesized from this compound showed pronounced growth inhibition in cancer cell lines (e.g., MDA-MB-468). The study emphasized the importance of structural modifications on biological activity, paving the way for developing new therapeutic agents .

The biological implications of compounds derived from this compound have been extensively studied.

3.1. Anticancer Activity

Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : Compounds synthesized from this compound demonstrated effective inhibition of cytochrome P450 enzymes, which are often overexpressed in cancer cells, suggesting potential as chemotherapeutic agents .

3.2. Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor.

  • Example : Derivatives were tested for α-glucosidase inhibition, revealing that modifications at specific positions significantly enhance activity compared to parent compounds .

Material Science Applications

Beyond biological applications, this compound is relevant in material science.

4.1. Polymer Chemistry

The compound can be utilized as a building block for polymers with specific functionalities due to its reactive halogen atoms.

  • Application Insight : Researchers have explored using it in creating functionalized polymers that can be used in drug delivery systems or as sensors .

Mechanism of Action

The mechanism of action of 3’-Iodo-5’-bromoacetophenone involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 3’-Chloro-5’-bromoacetophenone
  • 3’-Fluoro-5’-bromoacetophenone
  • 3’-Iodo-4’-bromoacetophenone

Comparison: Compared to other halogenated acetophenones, 3’-Iodo-5’-bromoacetophenone is unique due to the presence of both iodine and bromine atoms at specific positions on the benzene ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Biological Activity

3'-Iodo-5'-bromoacetophenone is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including electrophilic aromatic substitution reactions and cross-coupling techniques. The introduction of halogens (iodine and bromine) on the aromatic ring enhances the compound's reactivity and potential bioactivity. The synthesis typically involves:

  • Electrophilic Halogenation : Reacting acetophenone with iodine and bromine in the presence of a Lewis acid catalyst.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to introduce halogen substituents at specific positions on the aromatic ring.

Biological Activities

The biological activities of this compound are primarily attributed to its structural characteristics, which allow it to interact with various biological targets. Key areas of activity include:

Anticancer Activity

Research indicates that halogenated acetophenones exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds similar to this compound can inhibit the growth of breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values often below 10 µM, indicating potent activity .

Antimicrobial Properties

Halogenated compounds have been noted for their antimicrobial activities. This compound has shown effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as observed in various in vitro assays where it reduced pro-inflammatory cytokine production in activated macrophages. This suggests a mechanism that could be exploited for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Assays : A study conducted on a series of halogenated acetophenones demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-468 cells, with an IC50 value indicative of its potential as an anticancer agent .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound might induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
  • Microbial Inhibition : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion tests, further supporting its antimicrobial potential .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 and HT-29 cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced cytokine production

Properties

IUPAC Name

1-(3-bromo-5-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUMZGVEBVJSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641013
Record name 1-(3-Bromo-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003712-14-8
Record name 1-(3-Bromo-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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